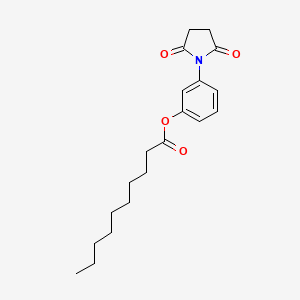
3-(2,5-Dioxopyrrolidin-1-yl)phenyl decanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,5-Dioxopyrrolidin-1-yl)phenyl decanoate is a chemical compound that belongs to the class of pyrrolidine-2,5-dione derivatives. These compounds are known for their diverse biological activities, including anticonvulsant, antinociceptive, and other pharmacological properties . The structure of this compound consists of a pyrrolidine-2,5-dione ring attached to a phenyl group, which is further linked to a decanoate ester chain.
Méthodes De Préparation
The synthesis of 3-(2,5-Dioxopyrrolidin-1-yl)phenyl decanoate typically involves the following steps :
Starting Materials: The synthesis begins with commercially available succinic anhydride and dl-phenylglycine.
Reaction Conditions: The reaction is carried out in acetic acid at 70°C to form succinamic acid.
Coupling Reaction: The succinamic acid is then coupled with the appropriate decanoate ester using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.
Analyse Des Réactions Chimiques
3-(2,5-Dioxopyrrolidin-1-yl)phenyl decanoate undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl group in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-(2,5-Dioxopyrrolidin-1-yl)phenyl decanoate has a wide range of scientific research applications :
Chemistry: It is used as a building block in the synthesis of various hybrid compounds with potential pharmacological activities.
Biology: The compound is studied for its anticonvulsant and antinociceptive properties in animal models of epilepsy and pain.
Medicine: It has potential therapeutic applications in the treatment of neurological disorders such as epilepsy and neuropathic pain.
Industry: The compound is used in the development of new drugs and chemical entities with improved efficacy and safety profiles.
Mécanisme D'action
The mechanism of action of 3-(2,5-Dioxopyrrolidin-1-yl)phenyl decanoate involves the inhibition of calcium currents mediated by Cav 1.2 (L-type) channels . This inhibition reduces neuronal excitability and prevents the occurrence of seizures and pain. The compound also interacts with other molecular targets, including voltage-gated sodium channels and NMDA receptors, contributing to its anticonvulsant and analgesic effects .
Comparaison Avec Des Composés Similaires
3-(2,5-Dioxopyrrolidin-1-yl)phenyl decanoate can be compared with other similar compounds, such as :
N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: This compound has similar anticonvulsant properties but differs in its molecular structure and specific pharmacological profile.
2-(3-(3-Methylthiophen-2-yl)-2,5-dioxopyrrolidin-1-yl)acetic acid: This compound also exhibits anticonvulsant and antinociceptive activities but has a different chemical structure and mechanism of action.
The uniqueness of this compound lies in its specific combination of structural features and pharmacological properties, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C20H27NO4 |
|---|---|
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
[3-(2,5-dioxopyrrolidin-1-yl)phenyl] decanoate |
InChI |
InChI=1S/C20H27NO4/c1-2-3-4-5-6-7-8-12-20(24)25-17-11-9-10-16(15-17)21-18(22)13-14-19(21)23/h9-11,15H,2-8,12-14H2,1H3 |
Clé InChI |
NCSSTTKPAXQMAG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(=O)OC1=CC=CC(=C1)N2C(=O)CCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetyl}-2H-chromen-2-one](/img/structure/B12495016.png)
![1-{2-[(3-Fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12495017.png)
![Tert-butyl 4-[4-(methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]piperazine-1-carboxylate](/img/structure/B12495019.png)
![propyl 2-amino-1-[4-(butoxycarbonyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12495029.png)
![Ethyl 5-{[(2-chlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12495037.png)
![Methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-fluorobenzoyl)amino]benzoate](/img/structure/B12495044.png)
![8-(azepan-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12495045.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-fluorophenyl)carbonyl]amino}benzoate](/img/structure/B12495060.png)
![2-fluoro-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12495079.png)
![Propyl 5-{[(5-bromo-2-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12495082.png)
![Ethyl 4,5-dimethyl-2-{[(5-methyl-1,3,4-oxadiazol-2-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B12495083.png)
![1-{2-[(3-Fluoro-4-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12495085.png)
![N-{4-[(2,5-dimethylphenyl)sulfamoyl]phenyl}-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12495100.png)
![2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B12495101.png)
